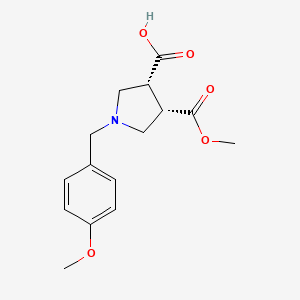

(3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

The compound (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative with three key substituents:

- Position 4: A methoxycarbonyl (COOMe) group, enhancing polarity and hydrogen-bonding capacity.

- Position 3: A carboxylic acid (COOH) group, offering acidity (pKa ~2–4) and hydrogen-bond donor properties.

The (3R,4S) stereochemistry is critical for its conformational stability and biological interactions.

Properties

CAS No. |

1245645-92-4 |

|---|---|

Molecular Formula |

C15H19NO5 |

Molecular Weight |

293.31 g/mol |

IUPAC Name |

(3R,4S)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C15H19NO5/c1-20-11-5-3-10(4-6-11)7-16-8-12(14(17)18)13(9-16)15(19)21-2/h3-6,12-13H,7-9H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 |

InChI Key |

OXYAGCGUZQOARP-QWHCGFSZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C[C@@H]([C@@H](C2)C(=O)OC)C(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(C(C2)C(=O)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a methoxybenzyl halide.

Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through an esterification reaction using methanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the methoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methoxybenzyl halide in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme by blocking its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Key Observations :

- Substituent Impact on Polarity: The target compound’s 4-methoxybenzyl and COOH groups increase hydrophilicity compared to analogs with non-polar tert-butyl (e.g., ) or benzodioxolyl groups .

- Stereochemical Purity : Racemic mixtures (e.g., ±-14{4,5}) show lower enantiomeric purity (16–79% LC) compared to single-enantiomer targets, which is critical for drug efficacy .

- Functional Group Diversity : Ureido (e.g., 14{1,8}) and boronic acid (CB-1158) groups enable specific enzyme interactions, whereas the target’s COOH group may favor ionic interactions .

Biological Activity

(3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core with methoxy and methoxycarbonyl substituents, contributing to its unique biological properties. The stereochemistry at the 3R and 4S positions is crucial for its activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, this compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 5.0 | Apoptosis induction |

| Study B | MCF-7 | 10.0 | Cell cycle arrest |

| Study C | A549 | 7.5 | Inhibition of angiogenesis |

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been tested as an arginase inhibitor, which plays a role in cancer metabolism by modulating nitric oxide production.

Case Study: Arginase Inhibition

A recent study reported that this compound analogs exhibited enhanced potency against arginase I and II, with IC50 values significantly lower than existing inhibitors. This suggests potential applications in cancer therapy where arginine metabolism is critical.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets within cells. The methoxy groups enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to elucidate its metabolic pathway and excretion profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.